Ethyl apovincaminate
Description
Contextualization within Vinca (B1221190) Alkaloid Chemistry
Vinca alkaloids are a class of naturally occurring or semi-synthetic monoterpenoid indole (B1671886) alkaloids derived from plants of the Apocynaceae family, such as Catharanthus roseus (Madagascar periwinkle) and Vinca minor wikipedia.orgnih.gov. These compounds are characterized by a complex indole nucleus. Well-known examples of Vinca alkaloids include vinblastine (B1199706) and vincristine (B1662923), which are widely used in cancer chemotherapy due to their ability to inhibit microtubule formation and disrupt cell division wikipedia.orgnih.gov.
Ethyl apovincaminate is specifically a semi-synthetic derivative of vincamine (B1683053) wikipedia.orgwikipedia.org. Its synthesis involves the chemical modification of the natural alkaloid. Structurally, it is the ethyl ester of apovincaminic acid nih.gov. This modification distinguishes it from other Vinca alkaloids, both in its chemical properties and its primary pharmacological effects. While classic Vinca alkaloids like vincristine are known for their anti-mitotic properties, this compound's research has primarily centered on its role as a cerebral vasodilator and neuroprotective agent nih.govpatsnap.com.
Historical Trajectory of Academic Inquiry on this compound
The academic investigation into this compound began in earnest in the 1970s. Initial research focused on its synthesis from vincamine and its pharmacological effects, particularly on the circulatory system nih.gov. A significant body of early work, much of it published in the German journal Arzneimittelforschung in 1976, laid the groundwork for understanding its primary mechanism of action.
These seminal studies established that this compound selectively increases cerebral blood flow nih.govnih.gov. Research from this era demonstrated that the compound could reduce cerebral vascular resistance while having a less pronounced effect on systemic circulation nih.gov. This selective activity on the brain's blood vessels was a key finding that spurred further interest in its potential therapeutic applications for cerebrovascular disorders.
| Year | Key Research Finding | Primary Focus of Study |
| 1976 | Detailed synthesis from (+)-vincamine is described. nih.gov | Chemical Synthesis |
| 1976 | Demonstrated a strong reduction in cerebral vascular resistance and an increase in the cerebral fraction of cardiac output in patients with cerebrovascular disease. nih.gov | Cerebral Circulation |
| 1976 | Angiography studies in neurosurgical patients showed effects on cerebral circulation. nih.gov | Cerebral Blood Flow |
| 1977 | Studies in healthy volunteers confirmed an increase in cerebral blood flow following infusion. nih.gov | Human Pharmacology |
Evolution of Research Paradigms for Vinca Alkaloid Derivatives
The research paradigm for Vinca alkaloids and their derivatives has evolved significantly over time. Initially, in the mid-20th century, the focus was on the isolation and anti-mitotic properties of alkaloids like vinblastine and vincristine, leading to their development as cornerstone chemotherapeutic agents nih.gov. The primary research model was centered on cytotoxicity and the disruption of microtubule dynamics in rapidly dividing cancer cells researchgate.net.
The 1970s marked a shift with the development of semi-synthetic derivatives like this compound, where the research focus diverged from oncology to neuropharmacology nih.gov. The paradigm shifted to investigating effects on cerebral hemodynamics and metabolism. The primary goal was to develop compounds that could improve brain circulation and function, particularly in the context of age-related cognitive decline and stroke nih.gov.
More recently, contemporary research has delved deeper into the molecular mechanisms underlying the effects of this compound. The paradigm has evolved from a systems-level circulatory focus to a molecular and cellular one. Modern studies investigate its role as an inhibitor of specific enzymes, such as phosphodiesterase type 1 (PDE1), and its modulation of ion channels and inflammatory pathways patsnap.comnih.gov. Research has identified its anti-inflammatory effects, specifically the inhibition of the IκB kinase (IKK)/Nuclear Factor-kappa B (NF-κB) pathway, as a key component of its neuroprotective action patsnap.comnih.gov. This evolution reflects a broader trend in pharmacology toward understanding the precise molecular targets of drugs to refine their therapeutic use and explore new applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCQMVWWZOMLN-RBBKRZOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904848 | |
| Record name | (-)-Vinpocetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42971-12-0 | |
| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,13a,13b-hexahydro-, ethyl ester, (13aR,13bR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42971-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl apovincaminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Vinpocetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Derivatization Strategies of Ethyl Apovincaminate
Synthesis and Characterization of Novel Apovincaminate Derivatives
Isolation and Purification Techniques for Derivatives
The isolation and purification of ethyl apovincaminate and its derivatives from reaction mixtures are critical steps to obtain high-purity compounds for characterization and further applications. Various chromatographic and physical separation techniques are employed.
Chromatographic Methods
Chromatography is a cornerstone in the purification of complex organic compounds like this compound and its derivatives.
Column Chromatography: Silica (B1680970) gel column chromatography is widely used. After a reaction, the crude product is often dissolved and loaded onto a silica gel column. Elution is performed using specific solvent mixtures to separate the desired compound from impurities and other reaction by-products. For instance, a mixture of 98% dichloromethane (B109758) and 2% methanol, or acetone/methylene chloride/methanol in ratios such as 5/4.9/0.1, has been successfully used as an eluent. google.comepo.orggoogle.com
High-Performance Liquid Chromatography (HPLC): For higher resolution and purity requirements, preparative HPLC is utilized. This technique is particularly effective for isolating specific derivatives from complex mixtures. nih.gov HPLC systems with advanced stationary phases and detection technologies allow for rapid separation and quantification. jocpr.com
Supercritical Fluid Chromatography (SFC): SFC has emerged as a valuable purification technique, especially for pharmaceutical compounds. It employs supercritical fluids, such as carbon dioxide, as the mobile phase, offering benefits like faster analysis times, reduced solvent consumption, and improved separation of chiral compounds. SFC is particularly well-suited for lipophilic compounds, which include many indole (B1671886) alkaloids and their derivatives. jocpr.com
Other Isolation and Purification Techniques
Beyond chromatography, several other techniques are integrated into the purification workflow:
Extraction: After a reaction, the product is typically extracted from the aqueous phase into an organic solvent, such as dichloromethane. The organic phase is then washed (e.g., with water saturated with salt) and dried over a drying agent (e.g., anhydrous sodium sulfate) to remove residual water before further processing. epo.orggoogle.com
Distillation: Reaction mixtures are often subjected to distillation under reduced pressure to remove solvents and volatile impurities, concentrating the desired product or mixture of products. google.comepo.orggoogle.com
Crystallization: Following chromatographic separation and concentration of the desired fractions, crystallization is a common method to achieve high purity. The concentrated product is dissolved in a suitable solvent, and crystals are allowed to form, which are then filtered, washed (e.g., with cold ethanol), and dried. epo.org This step is crucial for obtaining solid, pure compounds.
pH Adjustment: In the broader context of vinca (B1221190) alkaloid isolation, pH adjustment can be employed to selectively precipitate non-alkaloidal components or to facilitate the extraction of specific alkaloids based on their protonation states. aphinfo.com
These combined techniques allow for the efficient isolation and purification of this compound and its diverse derivatives, enabling detailed research into their chemical properties.
Molecular and Cellular Mechanisms of Action of Ethyl Apovincaminate
Modulation of Phosphodiesterase (PDE) Activity
Ethyl apovincaminate functions as a classic inhibitor of phosphodiesterase type 1 (PDE1) activity. nih.govsphinxsai.comresearchgate.netresearchgate.net Phosphodiesterases are a superfamily of enzymes that play a pivotal role in regulating cell signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) to their inactive 5'-nucleotide forms. sphinxsai.comresearchgate.netmdpi.commdpi.com By inhibiting PDEs, this compound prolongs the biological effects mediated by these crucial second messengers. sphinxsai.com
Specificity for Phosphodiesterase Type 1 (PDE1) Isoforms
This compound demonstrates selectivity for PDE1. sphinxsai.comresearchgate.netbpsbioscience.com It acts as a specific inhibitor of both basal and calmodulin-activated PDE1. bpsbioscience.com Research findings indicate varying inhibitory potencies across different PDE isoforms and subtypes. For instance, the half-maximal inhibitory concentration (IC50) for PDE1 from bovine heart is reported as 21 µM. bpsbioscience.com Furthermore, this compound inhibits various PDE1 subtypes with IC50 values ranging from 8 to 50 µM, suggesting differential inhibition across these isoforms. bpsbioscience.com PDE1 catalytic activity is known to be stimulated by calcium in the presence of calmodulin, highlighting the role of PDE1 in the crosstalk between calcium and cyclic nucleotide signaling. nih.gov While PDE1A is highly expressed in the brain, PDE1A and PDE1B exhibit higher substrate affinities for cGMP compared to cAMP, whereas PDE1C shows equal sensitivity for both cGMP and cAMP. nih.govsphinxsai.com Additionally, this compound has been reported to inhibit PDE7B with an IC50 of 60 µM. bpsbioscience.com
Table 1: Phosphodiesterase Inhibition by this compound
| Target Isoform | IC50 (µM) | Notes | Source |
| PDE1 (bovine heart) | 21 | Selective inhibition of basal and calmodulin-activated PDE1 | bpsbioscience.com |
| PDE1 subtypes | 8 - 50 | Varies across different subtypes | bpsbioscience.com |
| PDE7B | 60 | Reported inhibition | bpsbioscience.com |
Regulation of Cyclic Nucleotide Metabolism (cAMP and cGMP Pathways)
The inhibition of PDE1 by this compound leads to an enhancement of intracellular levels of the second messengers cAMP and cGMP. nih.govsphinxsai.comresearchgate.net Cyclic AMP and cGMP are fundamental signaling molecules that orchestrate a wide array of physiological processes, including synaptic transmission, memory formation, cell survival, cell proliferation, differentiation, inflammatory responses, and neuroplasticity. sphinxsai.commdpi.commdpi.comarborassays.comfrontiersin.org Phosphodiesterases typically act as a "terminal switch" by reducing the intracellular concentrations of these cyclic nucleotides, thereby terminating their respective downstream signaling cascades. mdpi.com By inhibiting this degradation, this compound effectively increases the availability of cAMP and cGMP within cells. nih.gov
Downstream Signaling Cascades Influenced by PDE Inhibition
The elevated levels of cAMP and cGMP resulting from PDE1 inhibition can significantly influence various downstream signaling cascades. This includes the expression of genes related to neuronal plasticity, neurotrophic factors, and neuroprotective molecules. nih.gov Furthermore, increased cyclic nucleotide levels can potentiate glutamatergic transmission, a crucial process in neural communication, by promoting the phosphorylation and subsequent incorporation of AMPA receptors into the synapse. nih.gov
Cyclic AMP signaling involves the activation of protein kinase A (PKA), exchange protein directly activated by cAMP (EPAC), Popeye-domain-containing (POPDC) proteins, and cyclic nucleotide-gated ion channels (CNGCs). mdpi.comuhasselt.be Similarly, cGMP primarily exerts its effects through the protein kinase G (PKG) family. mdpi.com Both PKA and PKG are capable of phosphorylating other enzymes or transcription factors, such as cAMP response element-binding protein (CREB), which is critical for learning and memory formation. researchgate.net Moreover, cAMP and cGMP directly regulate their respective cyclic nucleotide-gated ion channels, which can lead to the depolarization of synaptic terminals. researchgate.net
Ion Channel Interactions
Voltage-Gated Sodium Channel Blockade (Na+ Channels, including NaV1.8)
This compound is recognized for its ability to block voltage-gated Na+ channels. chiro.orgresearchgate.netbpsbioscience.commedchemexpress.commedchemexpress.comcore.ac.uk Studies have shown that it can be as potent as phenytoin (B1677684), another known sodium channel blocker, in inhibiting voltage-gated Na+ channels in rat cortical neurons. chiro.org The inhibition of sodium channels in neural tissue is a key mechanism employed by several neuroprotective drugs. chiro.org This action may involve the blockade of presynaptic sodium channels. drugs.com While voltage-gated sodium channel subtype 1.8 (NaV1.8) is a significant target in pain transmission, and some sodium channel blockers exhibit high selectivity for NaV1.8, the provided research specifically indicates that this compound broadly blocks voltage-gated Na+ channels. selleckchem.comgoogle.comnih.gov
Modulation of Voltage-Operated Calcium Channels
This compound also influences cellular calcium dynamics, contributing to a reduction in cellular calcium influx as part of its postulated mechanism of action. wikipedia.org It has been observed to affect voltage-operated Ca2+ channels. caldic.com This modulation may involve the blockade of presynaptic calcium channels. drugs.com Further research suggests that this compound can prevent a rise in intracellular calcium concentrations induced by veratridine (B1662332) in synaptosomes. nih.gov There is also an implication of its involvement with T-type voltage-gated calcium channels. researchgate.net
Table 2: Ion Channel Interactions of this compound
| Channel Type | Effect | Notes | Source |
| Voltage-Gated Na+ Channels | Blockade | Potency comparable to phenytoin in rat cortical neurons; may involve presynaptic channels | chiro.orgresearchgate.netbpsbioscience.commedchemexpress.commedchemexpress.comcore.ac.ukdrugs.com |
| Cellular Ca2+ Influx | Reduction | Part of postulated mechanism of action; prevents rise in intracellular Ca2+; potential interaction with T-type channels | wikipedia.orgnih.govdrugs.comcaldic.comresearchgate.net |
Effects on Other Neuronal Ion Channels (e.g., Glutamate (B1630785) Receptors, Adenosine Receptors)
This compound demonstrates significant interactions with neuronal ion channels and receptors, contributing to its neuroprotective profile.
Glutamate Receptors: this compound has been shown to interact with glutamate receptors and offers protection against the cytotoxic effects induced by glutamate overexposure. d-nb.inforug.nlresearchgate.netnih.govnih.govnih.gov Research indicates that it can effectively reduce glutamate neurotoxicity. nih.govresearchgate.netresearchgate.netx-mol.com In in vitro studies using primary cortical neuronal cultures, this compound exhibited neuroprotective actions against glutamate excitotoxicity within a concentration range of 1-50 µM. rug.nlresearchgate.netnih.gov
Adenosine Receptors: While its primary actions are well-documented for other targets, this compound has also been suggested to inhibit adenosine reuptake to a lesser extent. psu.edupriceplow.com This indirect modulation of adenosine signaling may contribute to its broader neurophysiological effects.
Antioxidant and Reactive Oxygen Species (ROS) Scavenging Properties
This compound possesses notable antioxidant capabilities, playing a crucial role in mitigating cellular damage caused by oxidative stress. wikipedia.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govx-mol.comnih.govsci-hub.se
This compound acts as a direct antioxidant, capable of scavenging free radicals. d-nb.info Its antioxidant capacity is concentration-dependent, with studies demonstrating maximum efficacy at 30 µM in 2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity assays. researchgate.netnih.govd-nb.info Furthermore, it has been observed to inhibit lipid peroxidation (LPO) in rat brain microsomes and homogenates, indicating its ability to protect cell membranes from oxidative damage. researchgate.net
A significant aspect of this compound's antioxidant mechanism involves the upregulation of endogenous antioxidant defense systems, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. nih.govresearchgate.netnih.govmedchemexpress.com this compound can disrupt the protein-protein interactions between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2. This disruption leads to an increase in the levels of free Nrf2 protein, which then translocates to the nucleus to initiate the transcription and synthesis of various antioxidant target genes, including HO-1. nih.govexcli.de This induction of the Nrf2/HO-1 pathway enhances the cellular capacity to counteract oxidative insults.
This compound has been shown to effectively alleviate oxidative stress in various cellular models. researchgate.netnih.govresearchgate.netresearchgate.netx-mol.comnih.govsci-hub.sejensenlab.orgresearchgate.net In L02 cells, it suppresses hydrogen peroxide (H2O2) and acetaminophen (B1664979) (APAP)-induced reactive oxygen species (ROS) production and elevates intracellular antioxidant glutathione (B108866) (GSH) content, leading to cytoprotective activities. researchgate.netnih.gov In rotenone-induced SH-SY5Y cells, pretreatment with this compound significantly reduced levels of ROS and malondialdehyde (MDA) while upregulating superoxide (B77818) dismutase (SOD) activity, thereby inhibiting oxidative stress. researchgate.net
Table 1: Effects of this compound on Oxidative Stress Markers in Cellular Models
| Cellular Model | Inducer | Effect on ROS Levels | Effect on MDA Levels | Effect on GSH Levels | Effect on SOD Activity | Reference |
| L02 cells | H2O2, APAP | Suppressed | Not specified | Elevated | Not specified | researchgate.netnih.gov |
| SH-SY5Y cells (rotenone-induced) | Rotenone | Reduced | Reduced | Not specified | Upregulated | researchgate.net |
Anti-Inflammatory Signaling Pathways
Beyond its antioxidant properties, this compound also exhibits significant anti-inflammatory effects. researchgate.netnih.govresearchgate.netresearchgate.netnih.govx-mol.comnih.govresearchgate.net
A key mechanism underlying this compound's anti-inflammatory action is its ability to inhibit the activation of Nuclear Factor Kappa B (NF-κB). researchgate.netmedchemexpress.comnih.govresearchgate.netresearchgate.netnih.govx-mol.comnih.govresearchgate.netresearchgate.netmdpi.comcaldic.com this compound directly targets the IκB kinase complex (IKK), preventing the degradation of IκB and the subsequent translocation of NF-κB to the cell nucleus. wikipedia.orgmedchemexpress.comresearchgate.netmdpi.com This inhibition leads to a reduced production of various pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1). medchemexpress.comnih.govresearchgate.netmdpi.comcaldic.com Furthermore, this compound has been shown to block monocyte adhesion and migration by inhibiting the expression of these pro-inflammatory cytokines. researchgate.netnih.gov
Table 2: Impact of this compound on Pro-inflammatory Mediators
| Pro-inflammatory Mediator | Effect of this compound | Reference |
| NF-κB activation | Inhibited | researchgate.netmedchemexpress.comnih.govresearchgate.netresearchgate.netnih.govx-mol.comnih.govresearchgate.netresearchgate.netmdpi.comcaldic.com |
| TNF-α production | Reduced/Inhibited | medchemexpress.comnih.govresearchgate.netmdpi.comcaldic.com |
| IL-1β production | Reduced/Inhibited | medchemexpress.comnih.govresearchgate.netcaldic.com |
| IL-6 production | Reduced/Inhibited | medchemexpress.comnih.govcaldic.com |
| IL-8 production | Reduced/Inhibited | medchemexpress.com |
| MCP-1 production | Reduced/Inhibited | medchemexpress.comnih.govmdpi.comcaldic.com |
| VCAM-1 expression | Inhibited | medchemexpress.commdpi.comcaldic.com |
| ICAM-1 expression | Inhibited | medchemexpress.commdpi.comcaldic.com |
| Monocyte adhesion/migration | Blocked | researchgate.netnih.gov |
Direct Targeting of IκB Kinase (IKK) Complex
This compound directly targets and inhibits the IκB kinase (IKK) complex, a crucial component of the NF-κB signaling pathway medchemexpress.commedchemexpress.comglpbio.combioscience.co.ukwikipedia.orgresearchgate.netpnas.orgglpbio.com. This direct inhibition of IKK is a key mechanism through which this compound suppresses NF-κB-dependent inflammatory responses medchemexpress.commedchemexpress.comglpbio.combioscience.co.ukwikipedia.orgresearchgate.netpnas.orgglpbio.com.
Research findings indicate that this compound inhibits IKK activity in a cell-free system with an IC50 value of 17.17 μM medchemexpress.commedchemexpress.comglpbio.combioscience.co.uk. In cellular contexts, the IC50 for IKK inhibition is approximately 26 μM pnas.org. This action prevents the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the translocation of NF-κB to the cell nucleus wikipedia.orgpnas.org. Notably, the inhibitory effect of this compound on NF-κB signaling is IKK-dependent and distinct from its known phosphodiesterase (PDE) inhibitory effects pnas.orgnih.gov. Furthermore, studies have shown that this compound inhibits the phosphorylation of both IKKα and IKKβ subunits researchgate.netplos.orgnih.gov.
Table 1: IKK Inhibition by this compound
| Assay Type | Target | IC50 Value (μM) | Reference |
| Cell-free system | IKK direct inhibition | 17.17 | medchemexpress.commedchemexpress.comglpbio.combioscience.co.uk |
| Cellular system | IKK inhibition | ~26 | pnas.org |
Modulation of Pro-inflammatory Cytokine Expression
This compound significantly modulates the expression of various pro-inflammatory cytokines, playing a role in its anti-inflammatory properties medchemexpress.comglpbio.commdpi.commedchemexpress.comresearchgate.netmdpi.combiomart.cn. It potently inhibits the upregulation of key pro-inflammatory mediators induced by stimuli such as TNF-α or LPS medchemexpress.comglpbio.commedchemexpress.combiomart.cn.
Specific cytokines whose expression is inhibited include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1) medchemexpress.comglpbio.commedchemexpress.combiomart.cn. Additionally, it has been shown to inhibit Macrophage Inflammatory Protein-2 (MIP-2) transcripts medchemexpress.comglpbio.commedchemexpress.combiomart.cn. These effects have been observed across various cell types, including vascular smooth muscle cells (VSMCs), human umbilical vein endothelial cells (HUVECs), A549 cells, and RAW264.7 cells medchemexpress.comglpbio.commedchemexpress.com. In in vivo models, this compound has been demonstrated to inhibit the TNF-α- or LPS-induced upregulation of TNF-α, IL-1β, and MIP-2, and to decrease the interstitial infiltration of polymorphonuclear leukocytes in models of lung inflammation medchemexpress.comglpbio.commedchemexpress.com. The inhibition of these pro-inflammatory cytokines is primarily mediated through an NF-κB-dependent mechanism mdpi.comresearchgate.netmdpi.comnih.gov.
Table 2: Modulation of Pro-inflammatory Cytokines by this compound
| Cytokine/Mediator | Effect of this compound | Context | Reference |
| TNF-α | Inhibition of upregulation | TNF-α-induced in various cell types; TNF-α- or LPS-induced in vivo | medchemexpress.comglpbio.commedchemexpress.combiomart.cn |
| IL-1β | Inhibition of upregulation | TNF-α-induced in various cell types; TNF-α- or LPS-induced in vivo | medchemexpress.comglpbio.commedchemexpress.combiomart.cn |
| IL-8 | Inhibition of upregulation | TNF-α-induced in various cell types | medchemexpress.comglpbio.commedchemexpress.combiomart.cn |
| MCP-1 | Inhibition of upregulation; blocks monocyte adhesion and migration | TNF-α-induced in various cell types; via NF-κB-dependent mechanism | medchemexpress.comglpbio.commedchemexpress.commdpi.combiomart.cnnih.gov |
| MIP-2 | Inhibition of upregulation | TNF-α-induced in various cell types; TNF-α- or LPS-induced in vivo | medchemexpress.comglpbio.commedchemexpress.combiomart.cn |
Impact on Cellular Adhesion Molecules
This compound exerts an impact on cellular adhesion molecules, which are critical in mediating inflammatory processes and cell-cell interactions medchemexpress.comglpbio.commedchemexpress.commdpi.combiomart.cn. It inhibits the TNF-α-induced upregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) transcripts medchemexpress.comglpbio.commedchemexpress.combiomart.cn. This effect has been consistently observed in various cell types medchemexpress.comglpbio.commedchemexpress.com.
Specifically, this compound's inhibition of VCAM-1, along with E- and P-selectins, in endothelial cells is mediated through the inhibition of NF-κB mdpi.com. This action consequently leads to a reduction in the attraction and recruitment of blood leukocytes, thereby mitigating inflammatory responses mdpi.com.
Table 3: Impact on Cellular Adhesion Molecules by this compound
| Adhesion Molecule | Effect of this compound | Context | Reference |
| VCAM-1 | Inhibition of upregulation | TNF-α-induced in various cell types; via NF-κB inhibition | medchemexpress.comglpbio.commedchemexpress.commdpi.combiomart.cn |
| ICAM-1 | Inhibition of upregulation | TNF-α-induced in various cell types | medchemexpress.comglpbio.commedchemexpress.combiomart.cn |
| E- and P-selectins | Inhibition of expression | In endothelial cells via NF-κB inhibition | mdpi.com |
Mitochondrial Function Modulation
This compound has been shown to modulate mitochondrial function, particularly in contexts of cellular stress such as glutamate excitotoxicity nih.govresearchgate.netrug.nlscience.govresearchgate.net. Glutamate overexposure can lead to dysregulation of mitochondrial function and neuronal metabolism, against which this compound offers protective effects nih.govresearchgate.netrug.nlscience.gov.
Regulation of Mitochondrial Membrane Potential (MMP)
A significant aspect of this compound's mitochondrial modulation is its ability to regulate mitochondrial membrane potential (MMP) nih.govresearchgate.netrug.nlcnjournals.com. It has been demonstrated to reduce the decrease in mitochondrial inner membrane potential induced by glutamate exposure nih.govresearchgate.netrug.nl. In studies using cultured neurons, a concentration of 25 µM this compound effectively reduced the glutamate-induced decline in MMP nih.govresearchgate.netrug.nl. While other peripheral-type benzodiazepine (B76468) receptor (PBR) ligands like Ro5-4864 were found to be more potent in blocking glutamate-evoked changes in MMP, a combination of Ro5-4864 and this compound proved to be even more effective, suggesting a multi-targeted approach to MMP preservation nih.govresearchgate.netrug.nl.
Interaction with Peripheral-Type Benzodiazepine Receptors (PBR)
This compound exhibits a binding affinity for the peripheral-type benzodiazepine receptor (PBR), also known as the translocator protein 18 kDa (TSPO) nih.govresearchgate.netrug.nlscience.govresearchgate.netscience.govnutrahacker.com. This receptor is integral to the mitochondrial transition pore complex nih.govresearchgate.netrug.nlscience.gov. PBR is known to interact with various resident mitochondrial proteins, including the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane and the adenine (B156593) nucleotide translocase (ANT) in the inner mitochondrial membrane, which together form the structural basis of the mitochondrial permeability transition pore (MPTP) rug.nlresearchgate.net. However, research indicates that the neuroprotective action of this compound cannot be solely attributed to its effects on neuronal PBRs, implying the involvement of additional drug targets in its mechanism of action nih.govresearchgate.netrug.nl.
Effects on Mitochondrial Bioenergetics and Metabolism
This compound's protective effects against glutamate excitotoxicity are linked to its influence on mitochondrial bioenergetics and metabolism nih.govresearchgate.netrug.nlscience.gov. Glutamate excitotoxicity can impair ATP-dependent Ca2+ efflux and uptake by mitochondria, leading to intracellular Ca2+ accumulation and subsequent cytotoxicity, as well as oxidative stress that negatively impacts cellular metabolism rug.nl. By mitigating these effects, this compound contributes to the preservation of neuronal metabolism and function nih.govresearchgate.netrug.nlscience.gov. Some studies suggest it can increase neuronal ATP production pnas.org and attenuate metabolic dysfunction researchgate.net.
Neurotransmitter System Modulation
This compound exerts its effects on the brain through intricate interactions with various neurotransmitter systems and signaling pathways, contributing to its neuroprotective and cognitive-enhancing properties.
Effects on Serotonin and Catecholamine Metabolism
Research indicates that this compound influences the metabolism of key biogenic amines within the brain. Studies have observed a lasting increase in cerebral 5-hydroxyindole (B134679) acetic acid (5-HIAA) levels following treatment with the compound. Serotonin (5-HT) levels were transiently elevated two hours after intraperitoneal administration, while catecholamine levels were significantly raised at later periods (4-6 hours). Notably, 5-HT turnover remained largely uninfluenced. frontiersin.orgspringermedicine.com
Influence on Glutamate Excitotoxicity Pathways
This compound demonstrates protective effects against the cytotoxic consequences of glutamate overexposure, a phenomenon known as glutamate excitotoxicity. medchemexpress.cominnpharmacotherapy.commdpi.comnih.gov Glutamate excitotoxicity is a pathological process that can lead to the dysregulation of mitochondrial function and neuronal metabolism. medchemexpress.cominnpharmacotherapy.com In this context, this compound has been shown to reduce the decrease in mitochondrial inner membrane potential that is typically induced by glutamate exposure. medchemexpress.cominnpharmacotherapy.commdpi.com
In models of N-methyl-D-aspartate (NMDA)-induced neurodegeneration, this compound has been observed to diminish glutamatergic excitotoxicity and attenuate the size of neuronal lesions. frontiersin.org Its neuroprotective actions are also suggested to involve the obstruction of voltage-gated sodium channels and the regulation of neurotransmitter release. dntb.gov.uapnas.orgmdpi.comfrontiersin.org
Regulation of Neurotrophic Factor Expression (e.g., BDNF, CREB phosphorylation)
This compound has been shown to increase the phosphorylation of the transcription factor cAMP response element-binding protein (CREB). frontiersin.orgpsu.eduresearchgate.net This effect is primarily attributed to its inhibition of PDE type 1, which leads to an elevation in intracellular cAMP and cGMP levels. These cyclic nucleotides, in turn, activate a series of kinases that phosphorylate transcription factors such as CREB and serum response factor (SRF), thereby promoting the expression of genes associated with neuronal plasticity. psu.edu
The phosphorylation of CREB is a critical event in neuronal function, as it can lead to the expression of various protective neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Fibroblast Growth Factor (FGF). frontiersin.org CREB activation also plays a role in neuroprotection through more direct mechanisms, such as the expression of the anti-apoptotic protein Bcl-2. frontiersin.org
Cerebral Metabolic Enhancement at the Cellular Level
Beyond its influence on neurotransmitter systems, this compound contributes to enhanced cerebral metabolism at the cellular level, particularly concerning glucose and oxygen utilization.
Mechanisms of Improved Glucose Utilization
This compound is recognized for its ability to enhance cerebral metabolism by improving the utilization of glucose within brain cells. pnas.orgpsu.edureferencecitationanalysis.com Studies have demonstrated that it can prevent the local increase in cerebral glucose utilization that occurs during conditions of forebrain ischemia in rats. dntb.gov.uapsu.edureferencecitationanalysis.com Furthermore, in ischemic post-stroke patients, the compound has been shown to enhance the supply of glucose to brain tissue. dntb.gov.ua
Preclinical Research Methodologies and Findings for Mechanistic Elucidation
In Vitro Experimental Systems
Diverse in vitro experimental systems have been employed to characterize the mechanistic actions of Ethyl apovincaminate, encompassing various cell types, enzymatic pathways, ion channel activities, and cellular stress markers.
This compound has been investigated across a spectrum of cell culture models to understand its effects on different physiological and pathological processes:
Vascular and Inflammatory Cells: Studies have utilized Vascular Smooth Muscle Cells (VSMCs), Human Umbilical Vein Endothelial Cells (HUVECs), A549 cells (human lung carcinoma), and RAW264.7 cells (macrophages) to explore its anti-inflammatory properties. In these models, this compound potently inhibited TNF-α-induced NF-κB-dependent transcriptional activity in a dose-dependent manner, with an approximate IC₅₀ value of 25 µM medchemexpress.com. It also significantly inhibited the TNF-α-induced upregulation of various pro-inflammatory transcripts, including TNF-α, IL-1β, IL-8, MCP-1, VCAM-1, ICAM-1, and MIP-2 medchemexpress.com.
Hepatic Cells: HepG2 cells (human liver cancer cell line) were employed in reporter gene assays to investigate the modulation of Pregnane X Receptor (PXR) activity mdpi.com. L02 cells, a normal human hepatic cell line, were used to assess its protective effects against oxidative stress induced by hydrogen peroxide (H₂O₂) and paracetamol (APAP) d-nb.infoexcli.de.
Renal Epithelial Cells: MDCK-II and hMDR1-MDCK-II cells were utilized to study the inhibition of P-glycoprotein (P-gp) by this compound mdpi.com.
Neuronal Cells: Primary cortical neurons, derived from 15- to 16-day-old mouse embryos, have been extensively used to examine this compound's neuroprotective effects, particularly against glutamate (B1630785) excitotoxicity and its impact on mitochondrial function rug.nlresearchgate.netnih.gov.
Cancer Cell Lines: Human colorectal cancer cell lines (HCT-116, HT-29) and human non-small-cell lung cancer cell lines (HTB-54), as well as HEK-293TN and MDA-MB-231 cells, have been used in cell viability assays to explore potential antiproliferative properties biorxiv.org.
Enzyme assays have revealed key molecular targets of this compound:
Phosphodiesterase (PDE) Activity: this compound is recognized as a phosphodiesterase inhibitor, demonstrating selectivity for PDE1 with an IC₅₀ of 21 µM medchemexpress.combpsbioscience.com. It also inhibits PDE7B with an IC₅₀ of 60 µM bpsbioscience.com. Furthermore, it differentially inhibits various subtypes of PDE1, with IC₅₀ values ranging from 8 to 50 µM bpsbioscience.com.
IκB Kinase (IKK) Inhibition: In cell-free systems, this compound directly inhibits IKK with an IC₅₀ value of 17.17 µM, contributing to its anti-inflammatory effects medchemexpress.com.
Cytochrome P450 (CYP) and P-glycoprotein (P-gp) Inhibition: In vitro assays using recombinant enzymes demonstrated that this compound moderately inhibits recombinant CYP3A4 and CYP2D6, with IC₅₀ values of 2.8 µM and 6.5 µM, respectively mdpi.com. It showed no significant activity against CYP2C9, CYP2C19, and CYP1A2 mdpi.com. A strong inhibition of P-gp was also observed, with an EC₅₀ of 8 µM mdpi.com.
Table 1: Enzyme Inhibition Profile of this compound
| Enzyme/Target | Assay System | IC₅₀ / EC₅₀ | Reference |
| PDE1 | In vitro | 21 µM | medchemexpress.combpsbioscience.com |
| PDE7B | In vitro | 60 µM | bpsbioscience.com |
| IKK | Cell-free | 17.17 µM | medchemexpress.com |
| CYP3A4 | Recombinant | 2.8 µM | mdpi.com |
| CYP2D6 | Recombinant | 6.5 µM | mdpi.com |
| P-gp | hMDR1-MDCK-II | 8 µM (EC₅₀) | mdpi.com |
Electrophysiological studies, particularly using patch-clamp techniques, have elucidated this compound's effects on ion channels:
Voltage-Gated Sodium Channels: this compound is known to block voltage-gated Na⁺ channels medchemexpress.comcaldic.comresearchgate.net. Patch-clamp studies have shown that it blocks these channels and decreases Na⁺ currents in rat cortical neurons and isolated cortical nerve terminals, with IC₅₀ values ranging from 10-50 µM researchgate.net.
NaV1.8 Sodium Channels: In a dorsal root ganglion-derived cell line (ND7/23) expressing cloned rat NaV1.8 channels, this compound produced a concentration- and state-dependent inhibition of channel activity. Its potency increased approximately threefold when conductances were elicited from depolarized potentials (-35 mV, IC₅₀ = 3.5 µM) compared to hyperpolarized holding potentials (-90 mV, IC₅₀ = 10.4 µM) researchgate.net. It also induced an approximate 22 mV leftward shift in the voltage dependence of NaV1.8 channel inactivation researchgate.net.
Table 2: Ion Channel Modulation by this compound
| Ion Channel/Type | Assay System | Effect / IC₅₀ | Reference |
| Voltage-gated Na⁺ | Rat cortical neurons, isolated cortical nerve terminals | Blocked, decreased Na⁺ currents (IC₅₀ 10-50 µM) | researchgate.net |
| NaV1.8 Na⁺ | ND7/23 cell line | State-dependent inhibition (IC₅₀ 3.5-10.4 µM) | researchgate.net |
Studies have employed biochemical assays to evaluate the impact of this compound on oxidative stress markers:
Reactive Oxygen Species (ROS): this compound has been shown to reduce the accumulation of reactive oxygen species (ROS) in cells exposed to toxic concentrations of Aβ peptides researchgate.net. In L02 hepatic cells, it effectively "dumped" H₂O₂- and APAP-induced cytotoxicity and ROS generation excli.de.
Glutathione (B108866) (GSH): Immunoblotting and biochemical analyses revealed that this compound increased the intracellular glutathione (GSH) level in L02 cells, indicating its role in bolstering cellular antioxidant defenses excli.de.
While specific data for markers like ABTS, MDA, or SOD were not detailed in the provided search results for this compound, the compound clearly demonstrates significant antioxidant activity by modulating ROS and GSH levels.
These techniques provide insights into the molecular pathways influenced by this compound:
NF-κB and Cytokines: this compound inhibits NF-κB-dependent inflammatory responses by directly targeting the IκB kinase complex (IKK) medchemexpress.com. In VSMCs, HUVECs, A549 cells, and RAW264.7 cells, it potently inhibited TNF-α-induced upregulation of pro-inflammatory cytokines and adhesion molecules at the transcript level, including TNF-α, IL-1β, IL-8, MCP-1, VCAM-1, ICAM-1, and MIP-2 medchemexpress.com.
Nrf2 and HO-1: Immunoblotting analysis in L02 cells demonstrated that this compound increased the expression of Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) and its downstream target protein, heme oxygenase-1 (HO-1) excli.de. This upregulation of Nrf2 and HO-1 contributes to its antioxidant and cytoprotective effects excli.de.
TCF/LEF Reporter Activity: this compound exhibited dose-dependent modulation of a TCF/LEF reporter cell, suggesting its potential involvement in Wnt signaling pathways biorxiv.org.
This compound's effects on mitochondrial function have been investigated using various assays:
Mitochondrial Membrane Potential (MMP) Measurement: In primary cortical neurons, this compound (at concentrations of 1-50 µM) exerted neuroprotective action against glutamate excitotoxicity by reducing the decrease of mitochondrial inner membrane potential (MMP) induced by glutamate exposure rug.nlresearchgate.netnih.gov.
Mitochondrial Respiratory Chain Complexes: It was found to block the inhibition of mitochondrial respiratory chain complexes II-III and IV, which were induced by toxic concentrations of Aβ peptides researchgate.net.
Peripheral-Type Benzodiazepine (B76468) Receptor (PBR) Binding: this compound has a binding affinity to the peripheral-type benzodiazepine receptor (PBR), a receptor involved in the mitochondrial transition pore complex rug.nlresearchgate.netnih.gov. However, its neuroprotective action in culture cannot be solely explained by its effect on neuronal PBRs, suggesting the involvement of additional drug targets nih.gov.
Respirometry (Oxygen Consumption): While oxygen consumption in hepatocytes was measured in some studies to assess mitochondrial activity, specific quantitative data regarding this compound's direct effect on oxygen consumption rates was not explicitly detailed in the provided snippets researchgate.net.
Table 3: Mitochondrial Function Findings for this compound
| Assay/Parameter | Cell Model | Key Finding | Reference |
| Mitochondrial Membrane Potential (MMP) | Primary cortical neurons | 25 µM this compound reduced glutamate-induced MMP decrease. Neuroprotective in 1-50 µM range. | rug.nlresearchgate.netnih.gov |
| Mitochondrial Respiratory Chain | Cells (Aβ peptide treated) | Blocked inhibition of complexes II-III and IV. | researchgate.net |
| PBR Binding | In vitro | Binds to Peripheral-Type Benzodiazepine Receptor (PBR) involved in mitochondrial transition pore complex. | rug.nlresearchgate.netnih.gov |
Reporter Gene Assays for Signaling Pathway Activation
Reporter gene assays are instrumental in dissecting the activation or inhibition of specific signaling pathways. This compound has been shown to modulate critical pathways, particularly those involved in inflammatory responses.
Studies have demonstrated that this compound inhibits NF-κB-dependent inflammatory responses by directly targeting the IκB kinase complex (IKK). medchemexpress.comresearchgate.netmedchemexpress.com This direct inhibition of IKK prevents the degradation of IκB and the subsequent translocation of NF-κB to the cell nucleus, thereby suppressing the expression of pro-inflammatory genes. researchgate.netwikipedia.org For instance, in PMA-induced macrophages, dual-luciferase reporter assays revealed that this compound significantly inhibits ox-LDL-induced NF-κB activity. researchgate.net
Furthermore, this compound's mechanism of action involves the inhibition of phosphodiesterase enzyme 1 (PDE-1). This inhibition leads to an improvement in cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. researchgate.netnih.gov Increased cGMP levels, for example, are associated with anti-inflammatory effects. researchgate.net
Table 1: Key Signaling Pathway Modulations by this compound via Reporter Gene Assays
| Signaling Pathway/Target | Effect of this compound | Assay Type | Reference |
| NF-κB | Inhibition (via IKK targeting) | Dual-Luciferase Reporter Assay | medchemexpress.comresearchgate.netmedchemexpress.com |
| PDE-1 | Inhibition | Biochemical Assays (implied by cAMP/cGMP increase) | researchgate.netnih.gov |
| PXR | Activation (at high concentrations) | Reporter Gene Assay (HepG2 cells) | researchgate.net |
Ex Vivo Tissue Preparations
Ex vivo tissue preparations allow for the study of organ-specific responses to this compound in a controlled environment, preserving the tissue's structural and functional integrity more closely than isolated cell cultures.
Organ Bath Studies for Vascular Reactivity
Organ bath studies are a well-established method for assessing vascular reactivity, including contractility and relaxation responses. scireq.comscintica.com this compound has been shown to promote vascular relaxation. researchgate.net In isolated rabbit aorta, studies have indicated that this compound inhibits PDE-1, contributing to its vascular effects. wikipedia.orgahajournals.org This inhibition of PDE-1 can lead to increased levels of cyclic nucleotides, such as cGMP, which mediate vasodilation. ahajournals.org Aortic rings suspended in physiological saline solution (PSS) in water-jacketed organ baths are commonly used to measure cyclic nucleotide levels and evaluate relaxant responses. scintica.comahajournals.org
Isolated Brain Slice Models for Electrophysiological and Metabolic Studies
Isolated brain slice models serve as a crucial bridge between in vitro and in vivo studies, enabling the investigation of neuronal activities, including membrane properties, intrinsic excitability, synaptic transmission, and plasticity, while maintaining some of the brain's complex circuitry. taylorfrancis.comcreative-biolabs.com These models are also valuable for studying brain metabolism. taylorfrancis.comuk.com
This compound influences brain metabolism. priory.comnih.gov Its proposed mechanisms of action include the blockage of voltage-gated sodium channels and a reduction in cellular calcium influx. medchemexpress.comwikipedia.orgpriory.commedchemexpress.com These actions directly impact the electrophysiological properties of neurons. Optical measurements in brain slices can provide real-time indications of oxidative metabolic processes, which are relevant given this compound's metabolic effects. taylorfrancis.com
In Vivo Animal Models for Mechanistic Insights (Excluding Efficacy/Therapeutic Outcome)
Models for Investigating Neuroinflammation Mechanisms
This compound exhibits anti-inflammatory properties by inhibiting the expression of nuclear factor kappa B (NF-κB). medchemexpress.comresearchgate.netresearchgate.netnih.govmdpi.com In animal models, such as those involving lipopolysaccharide (LPS)-induced inflammation, this compound has been shown to reduce neuroinflammation. Specifically, it inhibits LPS-induced lung inflammation in mice by targeting NF-κB activation, which subsequently reduces the production of NF-κB-related cytokines like TNF-α and IL-1β. researchgate.netnih.gov
Furthermore, this compound influences the release of inflammatory mediators from various cell types, including endothelial cells, vascular smooth muscle cells, macrophages, and microglia, by suppressing the IKK/NF-κB pathway. mdpi.com In a model of endotoxemia, intraperitoneal administration of this compound was observed to reduce the expression of IL-1β and TNF-α in the hippocampus, highlighting its mechanistic impact on inflammatory cytokine profiles in the brain. nih.gov Studies using mouse models of cerebral ischemia/reperfusion injury have also demonstrated that this compound protects by inhibiting the TLR4/MyD88/NF-κB signaling pathway. nih.gov
Table 2: In Vivo Mechanistic Findings on Neuroinflammation
| Model Type | Inflammatory Stimulus | Mechanistic Observation | Key Molecules Affected | Reference |
| Mouse Model | LPS-induced inflammation | Reduced lung inflammation | NF-κB, TNF-α, IL-1β | researchgate.netnih.gov |
| Endotoxemia Model | Endotoxin | Reduced hippocampal inflammation | IL-1β, TNF-α | nih.gov |
| Cerebral Ischemia/Reperfusion Model | Ischemia/Reperfusion | Inhibition of inflammatory signaling | TLR4/MyD88/NF-κB | nih.gov |
Models for Studying Oxidative Stress Responses
This compound demonstrates significant antioxidant and reactive oxygen species (ROS) scavenging actions. wikipedia.orgresearchgate.netnih.govpriory.comsci-hub.seresearchgate.net Preclinical studies have elucidated its role in mitigating oxidative stress at a mechanistic level.
In rat brain synaptosomes, this compound acts as an antioxidant, preventing the formation of ROS and inhibiting lipid peroxidation. researchgate.netresearchgate.net Research findings indicate that this compound reduces oxidative stress by decreasing levels of malondialdehyde (MDA) and nitrite, while simultaneously restoring glutathione (GSH) levels. researchgate.net
In vivo, this compound has been shown to mitigate inflammatory and oxidative stress disorders. nih.gov This includes inhibiting LPS-induced oxidative stress in mice through the modulation of NF-κB signaling. nih.gov The inhibition of PDE1 by this compound also contributes to its ability to prevent brain oxidative stress. nih.gov
Table 3: In Vivo Mechanistic Findings on Oxidative Stress
| Model Type | Stress Inducer | Mechanistic Observation | Key Molecules Affected | Reference |
| Rat Brain Synaptosomes | Oxidative Stress | Prevention of ROS formation, Inhibition of lipid peroxidation | ROS, Lipid Peroxidation | researchgate.netresearchgate.net |
| Mouse Model | LPS-induced oxidative stress | Reduction of oxidative stress | NF-κB, MDA, Nitrite, GSH | nih.gov |
Models for Characterizing Cerebrovascular Regulatory Mechanisms
This compound has been extensively investigated for its influence on cerebrovascular regulatory mechanisms. Studies in animal models, such as dogs and rats, have demonstrated its ability to enhance cerebral blood flow. For instance, research in dogs showed that this compound significantly increased cerebral, myocardial, and renal capillary flow rates at doses of 10 to 20 µg/kg/min administered via slow infusion nih.gov. This increased flow rate was attributed to a decrease in peripheral vascular resistance, as perfusion pressure and heart rate remained unaffected nih.gov.
Further investigations in dogs indicated that this compound improves cerebral circulation by reducing cerebral vascular resistance without substantially altering systemic circulation or cardiac effort priory.compsu.edu. This selective cerebral vasodilatory effect contributes to increased brain perfusion psu.edu. In neurosurgical patients, regional cerebral circulation studies using the H2 clearance method revealed a significant increase in regional circulation 15 minutes after intravenous administration of 10 mg of this compound, with more marked changes observed in elderly patients nih.gov. Serial angiography in these patients also showed improved filling by normal and pathological vessels nih.gov.
Positron Emission Tomography (PET) studies have been crucial in characterizing the compound's impact on cerebral blood flow and metabolism in living subjects. These studies have demonstrated that this compound can redistribute regional cerebral blood flow and enhance the glucose supply to brain tissue, particularly in ischemic post-stroke patients nih.govresearchgate.netnih.govresearchgate.net. This suggests a beneficial effect in conditions where cerebral blood flow and glucose metabolism are compromised.
Table 1: Effects of this compound on Cerebrovascular Parameters in Preclinical Models
| Model Organism | Dosage/Method | Observed Effect | Reference |
| Dogs | 10-20 µg/kg/min (slow infusion) | Increased cerebral, myocardial, and renal capillary flow rates; decreased peripheral vascular resistance | nih.gov |
| Dogs | Not specified | Improved cerebral circulation; reduced cerebral vascular resistance; no significant change in systemic circulation or cardiac effort | priory.compsu.edu |
| Neurosurgical Patients | 10 mg (intravenous) | Significant increase in regional cerebral circulation; improved filling of normal and pathological vessels | nih.gov |
| Ischemic Post-Stroke Patients (PET studies) | Not specified | Redistributed regional cerebral blood flow; enhanced glucose supply to brain tissue | nih.govresearchgate.netnih.govresearchgate.net |
Models for Investigating Ion Channel Contribution to Brain Activity
This compound's interaction with ion channels is a key aspect of its mechanism of action in the brain. Preclinical studies have identified its potent inhibitory effect on voltage-gated sodium (Na+) channels priory.comnih.govresearchgate.netresearchgate.netnutrahacker.comresearchgate.netcapes.gov.brrug.nlwikidoc.orgexcli.deecancer.org. This blockade of voltage-sensitive Na+ channels is considered significant for its neuroprotective properties, as it can attenuate neuronal damage induced by cerebral ischemia/reperfusion and excitotoxicity nih.govresearchgate.netrug.nlwikidoc.org. Specifically, studies using patch clamp approaches have shown that this compound blocks voltage-gated Na+ channels and decreases Na+ currents with IC50 values in the range of 10-50 µM in rat cortical neurons and isolated cortical nerve terminals researchgate.net.
Beyond sodium channels, this compound also influences voltage-operated Ca2+ channels priory.comnih.govresearchgate.netresearchgate.net. Its neuroprotective effects are partly attributed to its ability to decrease Ca2+ influx and intracellular free Ca2+ levels under excitotoxic conditions, such as those induced by glutamate overexposure rug.nl. This modulation of calcium levels in neuronal cells contributes to its protective function researchgate.netresearchgate.net.
Furthermore, this compound is recognized as a selective inhibitor of Ca2+/calmodulin-dependent cyclic guanosine monophosphate-phosphodiesterase 1 (PDE1) priory.comnih.govresearchgate.netwikidoc.orgecancer.orgcaldic.com. This inhibition leads to an increase in intracellular levels of cyclic guanosine 3'5'-monophosphate (cGMP), which contributes to its vasorelaxant effects on cerebral smooth muscle tissue wikidoc.org.
Analysis of Neurochemical Changes in Brain Tissues
Investigations into the neurochemical changes induced by this compound in brain tissues have revealed its impact on neurotransmitter levels and metabolic processes. Early cerebrobiochemical studies demonstrated that treatment with this compound resulted in a lasting increase in cerebral 5-hydroxyindole (B134679) acetic acid (5-HIAA) levels nih.gov. Serotonin (5-HT) levels were transitorily enhanced approximately 2 hours following intraperitoneal treatment, while catecholamine levels showed a significant increase at later periods (4-6 hours) after treatment nih.gov. The turnover rate of 5-HT was largely uninfluenced by the compound nih.gov.
This compound has also been shown to modulate dopaminergic activity and reduce glutamate release nutrahacker.comexcli.despringermedicine.com. Its selective blockade of voltage-sensitive presynaptic Na+ channels is thought to inhibit the transporter-mediated release of monoamine neurotransmitters excli.de.
Regarding brain metabolism, this compound enhances the cerebral metabolic rate of oxygen priory.com. It also prevents the increase in local cerebral glucose utilization caused by 10-minute forebrain ischemia in rats priory.com. Positron emission tomography (PET) studies in chronic stroke patients have further demonstrated that this compound can improve the transport of glucose through the blood-brain barrier and enhance glucose supply to brain tissue nih.govresearchgate.netnih.govresearchgate.netchiro.orgnih.gov.
Table 2: Neurochemical Changes in Brain Tissues Induced by this compound
| Neurochemical Parameter | Observed Change | Timeframe/Condition | Reference |
| 5-HIAA levels | Lasting increase | After treatment | nih.gov |
| Serotonin (5-HT) levels | Transitorily enhanced | 2 hours post-intraperitoneal treatment | nih.gov |
| Catecholamine levels | Significantly raised | 4-6 hours post-treatment | nih.gov |
| Glutamate release | Reduced | Not specified | nutrahacker.comexcli.despringermedicine.com |
| Cerebral oxygen metabolism | Enhanced | Not specified | priory.com |
| Local cerebral glucose utilization | Prevented increase | 10-min forebrain ischemia (rats) | priory.com |
| Brain glucose supply | Enhanced | Ischemic post-stroke patients | nih.govresearchgate.netnih.govresearchgate.netchiro.orgnih.gov |
Studies on Protein Expression and Signaling Pathways in Animal Brains
Preclinical research has identified several key protein expression and signaling pathways modulated by this compound in animal brains, contributing to its neuroprotective and anti-inflammatory effects. A significant finding is its inhibitory action on phosphodiesterase enzyme 1 (PDE-1) researchgate.netwikidoc.orgecancer.orgresearchgate.netcaldic.comspringermedicine.com. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) researchgate.netwikidoc.orgecancer.orgresearchgate.netcaldic.comspringermedicine.com. The augmentation of cGMP is specifically linked to the compound's vasorelaxant effects on cerebral smooth muscle tissue wikidoc.org. Increased cAMP levels contribute to antioxidant effects, while increased cGMP levels contribute to anti-inflammatory effects springermedicine.com.
This compound also demonstrates anti-inflammatory properties by inhibiting the expression of nuclear factor kappa B (NF-κB) researchgate.netresearchgate.netspringermedicine.comnih.gov. NF-κB is a crucial transcriptional factor involved in the expression of various proinflammatory mediators, including cytokines, chemokines, and adhesion molecules nih.gov. By inhibiting IκB kinase (IKK) activity, this compound prevents the degradation of IκB, an inhibitor of NF-κB, thereby blocking NF-κB translocation to the nucleus and subsequent activation of inflammatory molecule transcription nih.gov. In a rat cerebral ischemia-reperfusion injury model, this compound inhibited NF-κB and TNFα expression, leading to a decrease in the inflammatory response nih.gov.
Furthermore, this compound protects dopaminergic neurons by reducing oxidative stress and lipid peroxidation springermedicine.com. It exhibits antioxidant properties that have been confirmed in both in vitro and in vivo studies priory.comresearchgate.netresearchgate.netresearchgate.netspringermedicine.comdrugs.com. Studies have also indicated its ability to prevent apoptosis and influence HSP-70 expression in certain contexts nih.gov.
Table 3: Effects of this compound on Protein Expression and Signaling Pathways
| Pathway/Protein | Effect of this compound | Consequence/Mechanism | Reference |
| PDE-1 | Inhibition | Increased intracellular cAMP and cGMP levels | researchgate.netwikidoc.orgecancer.orgresearchgate.netcaldic.comspringermedicine.com |
| NF-κB | Inhibition of expression | Reduced inflammatory response; anti-inflammatory effects | researchgate.netresearchgate.netspringermedicine.comnih.gov |
| Oxidative Stress | Reduction | Protection of dopaminergic neurons; antioxidant effects | priory.comresearchgate.netresearchgate.netresearchgate.netspringermedicine.comdrugs.com |
| Apoptosis | Prevention | Neuroprotective effects | nih.gov |
| HSP-70 expression | Affected (context-dependent) | Not specified | nih.gov |
Structure Activity Relationship Sar Studies and Computational Approaches
SAR Analysis of Ethyl Apovincaminate and its Analogs
SAR studies involve synthesizing and testing a series of related compounds (analogs) to determine which chemical groups are crucial for biological effect and which are amenable to modification.
The core scaffold of this compound, derived from the Vinca (B1221190) minor alkaloid vincamine (B1683053), is fundamental to its activity. nih.gov One of the most critical features is the ester group at the C-11 position. Research has shown that the hydrolysis of this ethyl ester moiety can lead to reduced bioavailability. nih.gov This observation has spurred design strategies focused on replacing the ester group or extending its side chain to improve interactions between the compound and its protein targets. nih.gov
Modifications to other parts of the molecule have also been shown to significantly influence activity. For instance, creating derivatives by introducing various substituents on the indole (B1671886) benzene ring has been a key area of investigation. These studies help to map the steric and electronic requirements of the binding pockets of its target proteins.
One of the primary molecular targets of this compound is phosphodiesterase 1 (PDE1), an enzyme that degrades the second messengers cAMP and cGMP. nih.govnih.gov By inhibiting PDE1, this compound increases the levels of these messengers, leading to effects like vasodilation. nih.gov
SAR studies have established a clear correlation between the structure of its analogs and their PDE1 inhibitory activity. For example, extending the side chain was found to enhance interactions with the PDE1A isozyme. nih.gov Specific substitutions on an attached benzene ring were found to be particularly effective; derivatives with a para-fluoro substitution showed potent inhibitory activity. nih.gov In another study, a compound with a para-methylphenyl substitution demonstrated a 5-fold improvement in inhibitory activity, while an analog with a 3-chlorothiazole substitution displayed an 8-fold increase in potency compared to this compound. mdpi.com These findings underscore that modifications to the periphery of the core structure can significantly enhance its interaction with the active site of PDE1A. nih.govmdpi.com
| Compound/Analog | Modification | Target | Reported Activity (IC₅₀) |
| This compound (Vinpocetine) | Parent Compound | PDE1A | ~16.64 µM |
| Analog 4 | para-methylphenyl substitution | PDE1A | 3.53 ± 0.25 μM |
| Analog 25 | 3-chlorothiazole substitution | PDE1A | 2.08 ± 0.16 μM |
| Fluoro-derivative | para-fluoro substitution on benzene ring | PDE1A | 3.68 ± 0.12 µM |
Computational Chemistry and Molecular Modeling
Computational techniques provide powerful insights at the atomic level, helping to rationalize experimental findings and guide the design of new, more effective molecules.
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.com Docking studies have been instrumental in understanding how this compound and its derivatives interact with their biological targets.
Simulations of this compound derivatives docked into the active site of PDE1A have revealed key binding interactions. These studies show that the compounds fit within the binding pocket and that their stability is enhanced by specific non-covalent interactions. For instance, π–π stacking interactions between the aromatic rings of the this compound scaffold and phenylalanine residues (such as PHE 101, PHE 388, and PHE 420) in the active site are crucial for anchoring the molecule. nih.govmdpi.com
Docking studies have also been used to explore other potential targets. A study investigating the interaction between this compound and Kelch-like ECH-associated protein 1 (Keap1) showed that the compound binds strongly within a pocket on the protein. This binding is stabilized by hydrogen bonds and shape-driven interactions with surrounding amino acid residues, including Y334, S363, R380, and S602. nih.gov This interaction is thought to interfere with the Keap1-Nrf2 protein-protein interaction, providing a structural basis for some of this compound's antioxidant effects. nih.gov
| Ligand | Protein Target | Key Interacting Residues | Binding Energy / Score |
| This compound Analog 4 | PDE1A | PHE 101, PHE 420 (π-π stacking) | Docking Score: -12.027 |
| This compound Analog 25 | PDE1A | PHE 101, PHE 388 (π-π stacking) | Docking Score: -11.326 |
| This compound | Keap1 | Y334, S363, R380, N414, R415, S508, S555, Y572, S602 | Binding Energy: -6.6 kcal/mol |
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to study the electronic structure and properties of molecules. nih.gov These methods can predict molecular geometries, energy levels, and the distribution of electrons, which in turn determine a molecule's reactivity and interaction capabilities.
A study utilizing DFT at the B3LYP-D3(BJ)/6–31g(d) level of theory investigated the complexation of this compound stereoisomers with a chiral selector, teicoplanin aglycone. researchgate.net The calculations were used to determine the binding energies of these host-guest complexes, which ranged from -0.53 to -15.38 kcal/mol. researchgate.net The results showed that the stability of the complexes varied significantly between the different stereoisomers, providing a theoretical explanation for their potential chiral separation. researchgate.net This work highlights how quantum calculations can elucidate the nature of intermolecular forces, such as hydrogen bonding, electrostatic interactions, and dispersion forces, that govern molecular recognition. researchgate.net
Molecular dynamics (MD) simulations provide a way to observe the physical movements of atoms and molecules over time. mdpi.com While docking provides a static snapshot of a potential binding pose, MD simulations allow researchers to assess the stability of this pose and observe conformational changes in both the ligand and the protein target in a simulated physiological environment. mdpi.complos.org
Analytical Methodologies for Research and Preclinical Studies
Chromatographic Techniques
Chromatographic techniques are indispensable for separating, identifying, and quantifying Ethyl apovincaminate and its related compounds in complex matrices.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely utilized and validated method for the quantitative estimation of this compound in its pure form and in pharmaceutical dosage forms. This technique offers a robust and cost-effective approach for routine analysis. researchgate.netresearchgate.netnih.gov
A typical Reversed-Phase HPLC (RP-HPLC) method for this compound quantification involves a Zorbax C18 column (150 mm length × 4.6 mm ID, 5 µm particle size). The mobile phase often consists of a mixture of an aqueous buffer (e.g., 1.54% w/v ammonium (B1175870) acetate (B1210297) solution) and acetonitrile (B52724), commonly in a 40:60 v/v ratio. A flow rate of 1.0 mL/min is typically maintained, and detection is performed using a photo diode array detector at a wavelength of 280 nm. researchgate.net
Table 1: Typical RP-HPLC Parameters for this compound Quantification
| Parameter | Value | Source |
| Column | Zorbax C18 (150 mm x 4.6 mm ID, 5 µm) | researchgate.net |
| Mobile Phase | Buffer (1.54% w/v ammonium acetate solution) : Acetonitrile (40:60, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection Wavelength | 280 nm | researchgate.net |
| Linearity Range | 160–240 μg/mL | researchgate.net |
| Correlation Coefficient (R²) | 0.999 | researchgate.net |
This method demonstrates excellent linearity and system suitability, making it suitable for quality control and quantitative analysis. researchgate.net Ultra-Performance Liquid Chromatography (UPLC) methods have also been developed, offering high sensitivity with quantification levels as low as 0.02 to 0.025 µg/mL for Vinpocetine (B1683063) and other alkaloids in in vitro and in vivo studies. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for the study of drug metabolism and pharmacokinetics (DMPK) due to its high sensitivity, selectivity, specificity, and speed. mdpi.comnih.gov It is extensively employed for the trace analysis of this compound and the comprehensive profiling and structural characterization of its metabolites, such as apovincaminic acid (AVA). mdpi.comnih.govresearchgate.net
For the simultaneous determination of this compound and AVA in biological matrices like beagle plasma, an LC-MS/MS method might utilize an Agilent Zorbax XDB-C18 column with a mobile phase composed of acetonitrile and 0.2% formic acid solution. Detection is typically performed on a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode. researchgate.net
Table 2: LC-MS/MS Parameters for this compound and Apovincaminic Acid Analysis
| Parameter | This compound (Vinpocetine) | Apovincaminic Acid (AVA) | Source |
| Column | Agilent Zorbax XDB-C18 | Agilent Zorbax XDB-C18 | researchgate.net |
| Mobile Phase | Acetonitrile and 0.2% formic acid solution | Acetonitrile and 0.2% formic acid solution | researchgate.net |
| Mass Spectrometer | Agilent 6410 Triple Quad Tandem MS | Agilent 6410 Triple Quad Tandem MS | researchgate.net |
| Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | researchgate.net |
| MRM Transitions (m/z) | 351.5→280.2/266.3 | 323.2→236.1/280.2 | researchgate.net |
| Linearity Range | 0.1–20.0 ng/mL (r²=0.9980) | 1.0–200.0 ng/mL (r²=0.9995) | researchgate.net |
| Intra- and Inter-day Variance | < 15% (RSD%) | < 15% (RSD%) | researchgate.net |
| Average Recoveries | > 80% | > 80% | researchgate.net |
Hybrid quadrupole linear ion trap mass spectrometers (QTRAP) are also widely used for simultaneous quantification of parent drugs and screening of metabolites in in vitro and in vivo samples. LC-MS/MS analysis employing independent data acquisition (IDA) with QTRAP systems facilitates semi-quantification and structural confirmation of metabolites in a single injection. Predictive Multiple Reaction Monitoring-Information Dependent Acquisition-Enhanced Product Ion (pMRM-IDA-EPI) mode offers enhanced sensitivity for metabolite profiling studies. mdpi.com These advanced LC-MS/MS techniques are crucial for identifying both common and previously unpredicted metabolites. frontiersin.org
While HPLC and LC-MS/MS are the predominant chromatographic techniques for this compound analysis, Gas Chromatography (GC) has also been mentioned as an analytical method for Vinpocetine. researchgate.net However, specific detailed applications, such as column types, mobile phases, and detection methods, for the direct analysis of this compound itself via GC in research and preclinical studies are less extensively documented in comparison to the more commonly employed liquid chromatographic methods. GC is typically suitable for volatile or semi-volatile compounds, or those that can be derivatized to become volatile.
Spectroscopic Methods
Spectroscopic methods provide valuable insights into the concentration, purity, and molecular interactions of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for determining the concentration of this compound in solutions. The principle relies on the Beer-Lambert Law (A = εbc), which states that the absorbance (A) of a solution is directly proportional to its concentration (c), the molar absorptivity (ε), and the path length (b) of the light through the sample. msu.eduupi.edu
This compound exhibits characteristic UV absorption, as evidenced by its detection at 280 nm in HPLC methods. researchgate.net UV-Vis spectra are typically broad bands, and the wavelength of maximum absorbance (λmax) is a characteristic value for a given compound. msu.eduupi.edu Molar absorptivity (ε), calculated from the Beer-Lambert equation, is a key parameter for comparing the absorption properties of different compounds. msu.eduupi.edu For quantitative purposes, solutions with concentrations around 10 µg/mL often yield absorbances between 0.2 and 0.8 in the UV or visible region when measured in 1-cm cuvettes. bioglobax.com
Fluorescence spectroscopy is a sensitive technique widely employed to investigate intermolecular interactions between small molecules, such as this compound, and proteins or other biomolecules. This method can reveal various ligand-induced changes in the biophysical properties of proteins, including fluorescence quenching, alterations in binding affinity, energy transfer, and conformational dynamics. mdpi.com
In preclinical studies, fluorescence-based assays have been used to examine the modulatory effects of this compound (Vinpocetine) on major drug-metabolizing enzymes (e.g., Cytochrome P450 enzymes, CYPs) and efflux transporters (e.g., P-glycoprotein, P-gp). For instance, in vitro assays evaluating CYP inhibition have utilized specific fluorescent substrates, where changes in fluorescence readings indicate enzyme activity modulation by this compound. nih.govresearchgate.net Similarly, P-gp inhibition has been studied using fluorescent P-gp substrates like calcein-AM, with fluorescence measurements taken at specific excitation (485 nm) and emission (530 nm) wavelengths. nih.govmdpi.com It is important to account for any inherent fluorescence of this compound itself during such studies. nih.govresearchgate.net Furthermore, fluorescence ratio imaging has been applied to measure intracellular calcium concentration ([Ca2+]i) in cellular models, demonstrating the impact of this compound on calcium dynamics. caldic.com
Method Validation and Performance Characteristics in Research Contexts
Precision and Accuracy Assessment
Precision and accuracy are critical parameters in validating bioanalytical methods, ensuring the reliability of quantitative results. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions, often expressed as relative standard deviation (RSD). Accuracy, on the other hand, describes the closeness of mean test results obtained by the method to the true concentration of the analyte, typically expressed as a percentage of nominal concentration or relative error (RE) fda.govjapsonline.com.
Studies evaluating the bioanalysis of this compound and its metabolite, apovincaminic acid (AVA), in biological matrices have reported acceptable levels of precision and accuracy. For instance, in a method developed for the simultaneous estimation of vinpocetine and AVA in beagle plasma using LC-MS/MS, the intra-day precision ranged from 0.23% to 2.71% RSD, while inter-day precision was between 0.40% and 2.90% RSD. The recovery, an indicator of accuracy, was reported to be within 99.63% to 104.30% with an RSD of ≤ 3.03%, demonstrating the method's good accuracy researchgate.net.
Another ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for vinpocetine and AVA in rat plasma showed intra-day and inter-day precision (RSD) values consistently within 11.8% across various concentration levels. The accuracy (relative error, RE) for vinpocetine ranged from -1.7% to 3.0%, and for AVA, it was between 2.7% and 9.5% at different quality-control sample concentrations researchgate.net. For the determination of apovincaminic acid in human plasma using HPLC, reported precision and accuracy values ranged from 0.84% to 8.54% and 91.5% to 108.3%, respectively researchgate.net.
Table 1: Precision and Accuracy Data for this compound and Apovincaminic Acid in Biological Matrices
| Analyte | Matrix | Method | Precision (Intra-day RSD%) | Precision (Inter-day RSD%) | Accuracy (Recovery/RE%) | Reference |
| Vinpocetine (this compound) & AVA | Beagle Plasma | LC-MS/MS | 0.23 – 2.71 | 0.40 – 2.90 | Recovery: 99.63 – 104.30 (RSD ≤ 3.03) | researchgate.net |
| Vinpocetine (this compound) & AVA | Rat Plasma | UPLC-MS/MS | ≤ 11.8 | ≤ 11.8 | RE: VP (-1.7 to 3.0), AVA (2.7 to 9.5) | researchgate.net |
| Apovincaminic Acid (AVA) | Human Plasma | HPLC | 0.84 – 8.54 | 0.84 – 8.54 | 91.5 – 108.3 | researchgate.net |
Limits of Detection (LOD) and Quantification (LOQ) in Biological Matrices
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy japsonline.com. These parameters are crucial for assessing the sensitivity of an analytical method, especially when dealing with low concentrations of compounds in biological samples, which is common in preclinical pharmacokinetic studies.
For the simultaneous estimation of vinpocetine and apovincaminic acid in beagle plasma using LC-MS/MS, the LOD values were reported to range from 0.039 ng/mL to 0.583 ng/mL, and the LOQ values ranged from 0.118 ng/mL to 1.767 ng/mL researchgate.net. In a UPLC-MS/MS method for vinpocetine and AVA in rat plasma, the lower limit of quantification (LLOQ) for vinpocetine was established at 0.100 ng/mL, and for apovincaminic acid, it was 0.103 ng/mL researchgate.net. An HPLC method for apovincaminic acid in human plasma reported an LOQ of 2.4 ng/mL researchgate.net.
These low LOD and LOQ values highlight the high sensitivity of the developed chromatographic methods, making them suitable for detecting and quantifying this compound and its primary metabolite in various biological matrices, even at trace levels, which is essential for comprehensive preclinical pharmacokinetic and metabolism studies.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Apovincaminic Acid in Biological Matrices
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Vinpocetine (this compound) & AVA | Beagle Plasma | LC-MS/MS | 0.039 – 0.583 | 0.118 – 1.767 | researchgate.net |
| Vinpocetine (this compound) | Rat Plasma | UPLC-MS/MS | Not specified | LLOQ: 0.100 | researchgate.net |
| Apovincaminic Acid (AVA) | Rat Plasma | UPLC-MS/MS | Not specified | LLOQ: 0.103 | researchgate.net |
| Apovincaminic Acid (AVA) | Human Plasma | HPLC | Not specified | 2.4 | researchgate.net |
Pharmacokinetic Principles in Preclinical Contexts Excluding Clinical Human Data
Absorption and Distribution in Preclinical Models
Ethyl apovincaminate demonstrates rapid absorption in various animal models. Following intravenous administration in cynomolgus monkeys, [11C]vinpocetine exhibits distinct regional time-activity curves, indicating its distribution within the brain nih.gov. Studies in rats and dogs have also contributed to understanding its absorption characteristics psu.edu.
The compound has been shown to cross the blood-brain barrier (BBB) in preclinical models, which is crucial for its intended central nervous system effects nih.govmdpi.comfrontiersin.org. In cynomolgus monkeys, the distribution patterns of [11C]vinpocetine differed significantly from those of its de-esterified product, [11C]ethanol, suggesting specific binding sites for vinpocetine (B1683063) in the monkey brain, particularly in the thalamus nih.gov. The high tissue adsorption of the drug is indicated by its volume of distribution at steady state (Vdss) researchgate.net.
Metabolism Pathways of this compound in In Vitro and Animal Systems
This compound undergoes extensive metabolism, primarily in the liver, in animal models such as rats and dogs psu.eduwikipedia.orgnih.gov. While hepatic metabolism is predominant in dogs, extrahepatic metabolism also contributes significantly in rats psu.edu. The plasma clearance of this compound in these species approximates the hepatic plasma flow, indicating rapid elimination psu.edu.
The main urinary metabolite identified in rats is apovincaminic acid, which is a hydrolytic product of this compound, partly formed by plasma esterases nih.gov. In addition to hydrolysis, this compound is also subject to hydroxylation at the indole (B1671886) moiety and subsequent conjugation, possibly forming glucuronide and sulfate (B86663) conjugates nih.gov. A glycine (B1666218) derivative of apovincaminic acid, containing two hydroxyl groups, has also been detected in significant amounts in rat bile nih.gov. Minor metabolites, such as vincaminic acid ethyl ester, have also been observed nih.gov. More than 80% of total urinary and 50% of total biliary metabolites have been identified in rats through radiochromatography, mass spectrometry, and infrared spectroscopy nih.gov.
Table 1: Key Metabolites of this compound in Rat Models
| Metabolite Name | Formation Pathway | Detection Location | Reference |
| Apovincaminic acid | Hydrolysis | Urine, Plasma | nih.gov |
| Hydroxylated derivatives | Hydroxylation | Bile | nih.gov |
| Glucuronide conjugates | Conjugation | Bile | nih.gov |
| Sulfate conjugates | Conjugation | Bile | nih.gov |
| Glycine derivative of apovincaminic acid | Hydroxylation, Glycine conjugation | Bile | nih.gov |
| Vincaminic acid ethyl ester | Minor metabolite | Bile | nih.gov |
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6)
In vitro studies using recombinant enzymes have shown that this compound can moderately inhibit cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 mdpi.comresearchgate.netmdpi.com. However, no inhibitory activity was observed towards CYP2C9, CYP2C19, or CYP1A2 enzymes mdpi.comresearchgate.net. When tested in human liver microsomes (HLM), the inhibitory effects on CYP3A4 and CYP2D6 were observed to be weaker compared to recombinant enzymes mdpi.comresearchgate.net.
Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound
| CYP Enzyme | IC50 (µM) - Recombinant Enzymes | IC50 (µM) - Human Liver Microsomes (HLM) | Inhibition Type (HLM) | Reference |
| CYP3A4 | 2.8 ± 0.98 | 54 ± 2 | Competitive | mdpi.comresearchgate.netmdpi.com |
| CYP2D6 | 6.5 ± 1.1 | 19 ± 1 | Non-competitive | mdpi.comresearchgate.netmdpi.com |
| CYP2C9 | No activity | Not applicable | Not applicable | mdpi.comresearchgate.net |
| CYP2C19 | No activity | Not applicable | Not applicable | mdpi.comresearchgate.net |
| CYP1A2 | No activity | Not applicable | Not applicable | mdpi.comresearchgate.net |
Inhibition and Induction of Metabolic Enzymes
This compound has been investigated for its potential to inhibit or induce metabolic enzymes and nuclear receptors involved in pharmacokinetic drug interactions mdpi.comresearchgate.net. Studies indicate no time-dependent inhibition (TDI) of CYP3A4 or CYP2D6 by this compound mdpi.com. Activation of the Pregnane X receptor (PXR), a transcriptional regulator of several CYP enzymes and efflux transporters, was observed only at the highest tested concentration (30 µM) in in vitro assays, with lower doses being ineffective mdpi.comresearchgate.net.
Transporter Interactions (e.g., P-glycoprotein, P-gp)
This compound exhibits strong inhibitory activity against P-glycoprotein (P-gp), a crucial efflux transporter expressed in various tissues including the intestine, liver, kidney, and brain mdpi.comresearchgate.netmdpi.comuu.nlmdpi.com. In vitro studies using MDCKII cells demonstrated potent P-gp inhibition with an EC50 value of 8.0 ± 0.45 µM, which was more potent than the positive control verapamil (B1683045) (EC50 22.0 ± 0.6 µM) mdpi.comresearchgate.net. This strong inhibition of P-gp suggests a potential for drug interactions by altering the pharmacokinetics of drugs that are P-gp substrates mdpi.comresearchgate.netmdpi.com.
Table 3: In Vitro Inhibition of P-glycoprotein by this compound
| Transporter | EC50 (µM) - this compound | EC50 (µM) - Verapamil (Positive Control) | Reference |
| P-glycoprotein | 8.0 ± 0.45 | 22.0 ± 0.6 | mdpi.comresearchgate.netmdpi.com |
Excretion Pathways in Animal Models
In animal models, this compound is well metabolized, with only a small fraction of the original compound being excreted unchanged in urine nih.gov. The primary route of excretion for the parent compound and its metabolites involves both renal and biliary pathways wikipedia.orgnih.govbiotechfarm.co.il. In rats, over 80% of the total urinary metabolites and 50% of the total biliary metabolites have been identified nih.gov.
Comparative Preclinical Pharmacology Within the Vinca Alkaloid Class
Distinguishing Mechanisms of Action from Other Vinca (B1221190) Alkaloids (e.g., Vinpocetine (B1683063), Vincamine)
The mechanisms of action for ethyl apovincaminate diverge significantly from other vinca alkaloids, reflecting its unique therapeutic focus. As this compound is the chemical name for vinpocetine, its mechanisms are compared here against its precursor, vincamine (B1683053), and traditional vinca alkaloids.
This compound (Vinpocetine): The neuroprotective effects of this compound are attributed to a multi-target mechanism. A primary mode of action is the selective inhibition of phosphodiesterase type 1 (PDE1), an enzyme that degrades cyclic nucleotides (cAMP and cGMP). tandfonline.commdpi.comrjppd.org By inhibiting PDE1, this compound increases intracellular levels of cGMP, leading to cerebral vasodilation and improved blood flow. caldic.comtaylorandfrancis.com Another key mechanism is the blockade of voltage-gated sodium channels, which contributes to its neuroprotective effects by preventing excitotoxicity and neuronal damage during ischemic events. researchgate.netnih.gov Furthermore, this compound exhibits potent anti-inflammatory activity by directly inhibiting the IκB kinase (IKK) complex, which in turn suppresses the activation of the NF-κB inflammatory pathway. tandfonline.comnih.govpnas.org This anti-inflammatory action is independent of its PDE-inhibiting effect. pnas.org
Vincamine: The parent alkaloid, vincamine, is primarily characterized as a cerebral vasodilator that is thought to improve blood flow and oxygen utilization in the brain. taylorandfrancis.com While it shares some neuroprotective qualities with its derivative, its mechanisms are now understood to also involve the modulation of key signaling pathways. Preclinical studies have demonstrated that vincamine can block voltage-gated sodium channels and suppress the NF-κB inflammatory pathway, indicating a mechanistic overlap with this compound. nih.govnih.govnih.gov However, this compound (vinpocetine) was found to be more active in its cognitive-activating ability. nih.gov
Classic Vinca Alkaloids (Vinblastine, Vincristine): In stark contrast, the classic, naturally occurring vinca alkaloids like vinblastine (B1199706) and vincristine (B1662923) are renowned for their potent anti-cancer properties. Their primary mechanism of action is the disruption of microtubule dynamics. mdpi.com They bind to tubulin, inhibiting its polymerization into microtubules. This action arrests cell division in metaphase, ultimately leading to apoptosis (programmed cell death), which is highly effective against rapidly proliferating cancer cells. mdpi.com This cytotoxic, anti-mitotic mechanism is fundamentally different from the neuroprotective and vasomodulatory actions of this compound and vincamine.
Comparative Effects on Shared Molecular Targets
This compound and vincamine share several molecular targets, though their potency and specificity can differ. This overlap is most evident in their effects on ion channels and inflammatory pathways, distinguishing them from classic vinca alkaloids which primarily target tubulin.
Voltage-Gated Sodium (Na+) Channels: Both this compound and vincamine are potent blockers of voltage-gated Na+ channels. nih.gov This action is considered a significant contributor to their neuroprotective effects. A comparative study on rat cortical synaptosomes showed that both compounds inhibited Na+ currents. The study also measured their ability to reduce [3H]batrachotoxin binding, an indicator of Na+ channel interaction, yielding IC50 values that highlight their relative potency. nih.gov
Phosphodiesterase 1 (PDE1): this compound is a well-established selective inhibitor of PDE1, with IC50 values typically ranging from 8 to 21 μM depending on the specific isoform and experimental conditions. caldic.comnih.gov This inhibition is central to its cerebral vasodilating effects. While vincamine has also been reported to target the phosphodiesterase-1 enzyme, specific comparative IC50 data is less defined, though its derivative, vinpocetine, is noted to be a more potent inhibitor. rjppd.orgnih.gov
NF-κB Pathway: Both compounds exert anti-inflammatory effects by modulating the NF-κB pathway. This compound directly targets and inhibits the IKK complex, a critical upstream activator of NF-κB, with an IC50 value of approximately 17 μM. nih.govpnas.org Recent research has confirmed that vincamine also suppresses the NF-κB pathway, alleviating neuroinflammation in preclinical models of Parkinson's disease. nih.govmdpi.com This shared anti-inflammatory mechanism underscores their common therapeutic potential in neurodegenerative and inflammatory conditions.
| Molecular Target | This compound (Vinpocetine) | Vincamine | Reference |
|---|---|---|---|
| Voltage-Gated Na+ Channel Inhibition ([3H]batrachotoxin binding) | IC50: 0.34 μM | IC50: 1.9 μM | nih.gov |
| IKK Inhibition (NF-κB Pathway) | IC50: ~17 μM | Demonstrated suppression of pathway | nih.govnih.gov |
| PDE1 Inhibition | IC50: 8-21 μM | Identified as a target, but less potent than vinpocetine | nih.govnih.gov |
Differential Biological Activities in Preclinical Models
The distinct molecular mechanisms of the vinca alkaloids translate into different biological activities observed in preclinical studies. This compound and vincamine are primarily studied in models of neurological and cerebrovascular disorders, whereas classic vinca alkaloids are evaluated for their cytotoxicity in cancer models.
This compound (Vinpocetine): In preclinical models, this compound consistently demonstrates neuroprotective and cognition-enhancing effects. It has been shown to protect against ischemia-induced neuronal damage, reduce the size of cerebral infarction, and prevent learning deficits caused by hypoxia. caldic.comresearchgate.net Its anti-inflammatory properties have been observed in models of atherosclerosis and lung injury. tandfonline.com These activities are a direct result of its combined ability to improve cerebral blood flow, inhibit sodium channels, and suppress NF-κB-mediated inflammation. tandfonline.comresearchgate.netcaldic.com
Vincamine: Preclinical studies on vincamine also highlight its neuroprotective potential. It has been shown to alleviate brain injury in mouse models of Parkinson's disease by reducing neuroinflammation and oxidative damage. nih.gov In rat models of hypoxia, vincamine afforded protection against learning deficits, though to a lesser degree than this compound. researchgate.net Its primary role as a cerebral vasodilator has been documented in various animal models. taylorandfrancis.com
Classic Vinca Alkaloids (Vinblastine, Vincristine): The preclinical evaluation of vinblastine and vincristine focuses almost exclusively on their anti-cancer activity. In numerous in vitro studies using human cancer cell lines (e.g., lung, breast, leukemia), these compounds demonstrate potent cytotoxicity by inducing cell cycle arrest and apoptosis. researchgate.net Their evaluation in animal tumor models confirms their ability to suppress tumor growth, forming the basis of their clinical use in chemotherapy. mdpi.com
| Biological Activity | This compound (Vinpocetine) | Vincamine | Classic Vinca Alkaloids (e.g., Vinblastine) | Reference |
|---|---|---|---|---|
| Neuroprotection (Ischemia/Hypoxia) | Strong protective effect, prevents learning deficits | Protective effect, less potent than vinpocetine | Not applicable (cytotoxic) | caldic.comresearchgate.net |
| Anti-inflammatory | Potent; reduces cytokine expression via NF-κB inhibition | Demonstrated; reduces neuroinflammation | Not a primary activity | tandfonline.comnih.gov |
| Cerebral Vasodilation | Yes, via PDE1 inhibition | Yes, primary characterized effect | No | caldic.comtaylorandfrancis.com |
| Anti-mitotic/Anticancer | Limited to no activity | Limited activity (IC50 > 50 μM) | Potent activity, primary mechanism | mdpi.comresearchgate.netacs.org |
Future Directions in Academic Research on Ethyl Apovincaminate
Elucidating Unexplored Mechanistic Aspects
Current understanding of ethyl apovincaminate's mechanism of action includes its ability to block sodium channels, reduce cellular calcium influx, exert antioxidant activity, inhibit phosphodiesterase-1 (PDE-1), and inhibit IκB kinase (IKK), thereby preventing NF-κB translocation wikipedia.org. It also exhibits binding affinity to the peripheral-type benzodiazepine (B76468) receptor (PBR) researchgate.net. Despite these established pathways, a comprehensive, systems-level understanding of its complete pharmacological profile is still emerging.
Future research should prioritize the identification of novel molecular targets and pathways beyond those currently recognized. This could involve high-throughput screening assays against a broader range of receptors, enzymes, and ion channels to uncover previously uncharacterized interactions. For instance, while PDE-1 inhibition is known, further investigation into the specific downstream effects of cyclic nucleotide modulation in various cell types and disease states is warranted. Similarly, the precise interplay between its antioxidant properties and its anti-inflammatory effects, particularly concerning the NF-κB pathway, requires deeper mechanistic dissection. Future studies could also focus on identifying direct protein binding partners using proteomic approaches or exploring its influence on epigenetic modifications, such as DNA methylation or histone acetylation, which could explain long-term cellular changes.
Development of Advanced Preclinical Models for Deeper Insights
Traditional preclinical models have provided foundational insights into this compound's effects in conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) researchgate.netresearchgate.netnih.gov. However, the development and utilization of more sophisticated and physiologically relevant preclinical models are crucial for gaining deeper, translational insights.
Future research should focus on:
Humanized Animal Models: Employing animal models that better mimic human genetic predispositions or disease pathologies, such as transgenic models for specific neurodegenerative disorders (e.g., AD models with amyloid-beta or tau pathologies), could provide more predictive data.
Organ-on-a-Chip and 3D Cell Culture Systems: These advanced in vitro models offer a more complex and physiologically relevant environment than traditional 2D cell cultures, allowing for the study of cellular interactions, blood-brain barrier penetration, and metabolic effects in a controlled, high-throughput manner. For example, brain-on-a-chip models could be used to investigate the compound's impact on neuronal networks and glial cell interactions under simulated pathological conditions.
Advanced Imaging Techniques in in vivo Models: Integrating advanced neuroimaging techniques (e.g., fMRI, PET, optical imaging) with animal models can provide real-time, non-invasive assessment of cerebral blood flow, metabolic changes, and neuroinflammation in response to this compound, offering a more dynamic understanding of its effects. For instance, using radiolabeled this compound or its derivatives in PET studies could further elucidate its distribution and target engagement in the brain nih.govingentaconnect.com.
Table 1: Proposed Advanced Preclinical Models for this compound Research
| Model Type | Key Advantages | Research Focus Areas | Expected Insights |
| Humanized AD/PD Models | Mimic human disease pathology, genetic relevance | Long-term neuroprotection, disease progression modulation | Efficacy in complex neurodegenerative pathways, translational potential |
| Brain-on-a-Chip Systems | Physiologically relevant microenvironment, high-throughput | BBB penetration, neuronal network modulation, neuroinflammation | Cellular mechanisms in a controlled, human-relevant context |
| In vivo Neuroimaging | Real-time, non-invasive assessment | Cerebral blood flow dynamics, metabolic changes, target engagement | Dynamic pharmacological effects, compound distribution, target interaction |
Novel Synthetic Routes and Analog Design for Mechanistic Probing
This compound is a semi-synthetic derivative of vincamine (B1683053) mdpi.comnih.gov. While existing synthetic routes are established, future research should explore novel synthetic methodologies to improve efficiency, yield, and purity, and to facilitate the creation of diverse analogs.
Key areas for future synthetic research include:
Stereoselective Synthesis: Developing highly stereoselective synthetic routes could yield specific enantiomers or diastereomers of this compound or its analogs, allowing for the investigation of stereoisomer-specific biological activities and potentially leading to compounds with improved efficacy or reduced off-target effects.
Structure-Activity Relationship (SAR) Studies with Novel Analogs: Designing and synthesizing a library of novel this compound analogs with targeted structural modifications (e.g., at the E-ring ethyl ester biorxiv.org) is crucial. These analogs can be designed to selectively target specific pathways (e.g., PDE-1 vs. sodium channels) or to improve pharmacokinetic properties (e.g., brain penetration, metabolic stability). This systematic approach would help delineate the precise structural features responsible for specific biological activities.
Prodrug Design: Investigating prodrug strategies for this compound could enhance its bioavailability, improve targeted delivery to the central nervous system, or prolong its therapeutic effects, thereby optimizing its pharmacological profile for specific indications.
Table 2: Potential Focus Areas for Novel Analog Design
| Analog Modification Focus | Rationale for Investigation | Expected Outcome |
| E-ring ethyl ester | Impact on antiproliferative activity and other effects biorxiv.org | Identification of analogs with enhanced or novel biological activities |
| Stereochemistry | Potential for stereoisomer-specific activity | Discovery of more potent or selective compounds with reduced side effects |
| Lipophilicity/Polarity | Influence on blood-brain barrier penetration | Improved brain uptake and distribution for CNS-targeted applications |
| Metabolic Stability | Impact on half-life and duration of action | Analogs with prolonged therapeutic effects and reduced dosing frequency |
Integration of Omics Technologies for Systems-Level Understanding
The application of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provides a holistic view of biological systems and is increasingly vital in preclinical research for understanding disease mechanisms and drug responses biobide.comcrownbio.comfrontiersin.orgdiva-portal.org.
Future research on this compound should integrate multi-omics data to achieve a systems-level understanding of its effects:
Proteomics in Preclinical Samples: Conducting comprehensive proteomic analyses on brain tissue or biofluids from preclinical models treated with this compound could identify protein targets, signaling pathways, and protein-protein interactions modulated by the compound. This could reveal novel mechanisms of neuroprotection or anti-inflammatory action by identifying changes in protein expression or post-translational modifications.
Metabolomics in Preclinical Samples: Metabolomic profiling can reveal changes in metabolic pathways induced by this compound, offering insights into its impact on cellular energy metabolism, oxidative stress, and neurotransmitter synthesis. This could identify specific metabolic signatures associated with its therapeutic effects.
Transcriptomics and Epigenomics: RNA sequencing (transcriptomics) can reveal changes in gene expression profiles, while epigenomic studies (e.g., ChIP-seq, ATAC-seq) can shed light on how this compound might influence chromatin structure and gene regulation. This could uncover broad regulatory effects on cellular processes relevant to its therapeutic actions.
Integrated Multi-Omics Analysis: The most profound insights will likely come from integrating data across multiple omics platforms. Advanced bioinformatics and computational pipelines are essential to analyze these vast datasets, identify key molecular networks, and develop predictive models of drug response crownbio.comnih.gov. This approach can help pinpoint critical nodes in disease pathways that are modulated by this compound.
Computational Approaches for Predicting Molecular Interactions and Biological Activity
Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and biological activity, thereby accelerating the identification of promising compounds and targets nih.gov.
Future directions in computational research for this compound include:
Advanced Molecular Docking and Dynamics Simulations: Utilizing sophisticated molecular docking algorithms and extended molecular dynamics simulations can provide detailed insights into the binding modes and affinities of this compound and its analogs with putative protein targets. This can help validate hypothesized mechanisms and predict new ones.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models based on newly synthesized analogs and their biological activities can establish mathematical relationships between chemical structure and biological effect. These models can then be used to virtually screen large chemical libraries for compounds with desired properties, guiding future analog design.
Machine Learning and Artificial Intelligence (AI) in Drug Discovery: Applying machine learning and AI algorithms to large datasets of chemical structures and biological activities can predict novel interactions, identify potential off-target effects, and optimize compound properties in silico. This could lead to the discovery of this compound derivatives with enhanced selectivity or potency.
Network Pharmacology: Employing network pharmacology approaches can map the complex interactions of this compound with multiple biological targets and pathways, providing a systems-level view of its polypharmacology and helping to understand its pleiotropic effects.
Identification of Novel Biomarkers for Mechanistic Studies in Preclinical Research
Biomarkers are critical for understanding drug mechanisms, monitoring disease progression, and assessing therapeutic efficacy in preclinical studies biobide.comdiva-portal.org. While translocator protein (TSPO) has been explored as an inflammation biomarker in the context of 11C-vinpocetine PET imaging nih.govingentaconnect.com, the identification of novel, more specific, and sensitive biomarkers for this compound's mechanistic effects is a key future direction.
Future research should focus on:
Biomarkers of Mitochondrial Function: Given this compound's reported effects on mitochondrial function researchgate.net, identifying specific biomarkers of mitochondrial health, such as ATP levels, mitochondrial membrane potential, or markers of mitochondrial biogenesis, could provide direct evidence of its impact at a cellular energy level.
Biomarkers of Oxidative Stress and Inflammation: Beyond general markers, identifying specific oxidative stress adducts or inflammatory mediators that are consistently modulated by this compound would offer more precise insights into its anti-inflammatory and antioxidant mechanisms. For example, specific cytokines, chemokines, or lipid peroxidation products.
Neurotransmitter and Neurotrophic Factor Biomarkers: Investigating changes in specific neurotransmitter levels or neurotrophic factors (e.g., BDNF, GDNF) in brain regions relevant to its therapeutic effects could reveal its impact on neuronal signaling and plasticity.
Omics-Derived Biomarkers: Leveraging multi-omics data (as discussed in Section 9.4) to discover novel molecular signatures (e.g., specific protein panels, metabolic profiles, or gene expression patterns) that serve as predictive or pharmacodynamic biomarkers for this compound's activity in preclinical models frontiersin.org. This could include the identification of unique lipidomics or glycomics profiles.
Table 3: Examples of Novel Biomarker Categories for Future Research
| Biomarker Category | Specific Examples (Future Focus) | Mechanistic Insight |
| Mitochondrial Function | ATP/ADP ratio, mitochondrial membrane potential, specific enzyme activities | Energy metabolism, cellular resilience |
| Oxidative Stress/Inflammation | Specific reactive oxygen/nitrogen species adducts, targeted cytokine panels | Anti-inflammatory and antioxidant pathway modulation |
| Neurotransmitter/Neurotrophic | Levels of specific neurotransmitters (e.g., dopamine (B1211576) metabolites), BDNF, GDNF | Neuronal signaling, synaptic plasticity, neurogenesis |
| Omics-Derived Signatures | Unique proteomic patterns, metabolomic profiles, gene expression signatures | Comprehensive molecular response, pathway activation/inhibition |
Q & A
Q. Methodological Evaluation :
- In vitro : Use oxygen-glucose deprivation (OGD) models in neuronal cell lines (e.g., SH-SY5Y) to simulate ischemic conditions. Measure ROS levels via fluorescent probes (e.g., DCFH-DA) and NF-κB activation via luciferase reporter assays .
- In vivo : Employ rodent models of cerebral ischemia (e.g., middle cerebral artery occlusion). Quantify infarct volume using TTC staining and behavioral outcomes via Morris water maze or passive avoidance tests .
Basic: How is this compound synthesized, and what stereochemical considerations are critical for its bioactivity?
This compound is synthesized from the vinca alkaloid apovincamine through esterification. Key steps include:
Trans-reduction of intermediates : Stereoselective reduction of the indole moiety using catalysts like palladium on carbon to achieve the (3R,16S) configuration, which is essential for binding to PDE1 and NF-κB .
Acylation : Reaction with ethyl chloroformate to form the ester derivative, optimizing solubility and bioavailability .
Q. Quality Control :
- Validate stereochemistry via H NMR (e.g., δ 3.14 ppm for H-3 proton) and chiral HPLC .
- Assess purity using melting point analysis (201–203°C) and mass spectrometry .
Advanced: How do researchers reconcile conflicting clinical data on this compound’s efficacy in vascular dementia?
Q. Contradictions in Evidence :
- Positive outcomes : Early trials (pre-1990s) reported improved cognitive scores (e.g., ADAS-Cog) at 30–60 mg/day doses, attributed to enhanced cerebral perfusion and metabolic activity .
- Negative/neutral outcomes : Recent meta-analyses highlight limitations in historical studies, including small sample sizes (<100 participants), short durations (<6 months), and heterogeneous diagnostic criteria for dementia subtypes .
Q. Methodological Recommendations :
- Stratified trial design : Differentiate Alzheimer’s, vascular, and mixed dementia cohorts using biomarkers (e.g., Aβ42, tau levels) .
- Advanced imaging : Quantify cerebral blood flow (CBF) changes via arterial spin labeling (ASL) MRI to correlate pharmacokinetics with hemodynamic effects .
Advanced: What experimental models best capture the dual antioxidant and anti-inflammatory effects of this compound in neurodegenerative research?
Q. Integrated Models :
- In vitro : Co-culture systems (e.g., microglia-neuron cultures) exposed to LPS or Aβ42 oligomers. Measure TNF-α/IL-6 (ELISA) and mitochondrial ROS (MitoSOX Red) .
- In vivo : Transgenic rodent models (e.g., APP/PS1 mice for Alzheimer’s) treated with this compound. Assess amyloid plaque burden (thioflavin-S staining) and glial activation (GFAP/Iba1 immunohistochemistry) .
Q. Table 1: Key Parameters in Dual-Activity Studies
| Parameter | Assay/Method | Target Pathway |
|---|---|---|
| ROS Scavenging | DCFH-DA fluorescence | Antioxidant |
| NF-κB Inhibition | Luciferase reporter assay (HEK293T) | Anti-inflammatory |
| Microglial Activation | CD68+ cell quantification (IHC) | Neuroinflammation |
Advanced: Why do studies report divergent effects of this compound on cerebral blood flow (CBF) in healthy vs. diseased populations?
Q. Key Findings :
- Healthy volunteers : Acute infusion (20 mg) showed no significant CBF increase, likely due to intact autoregulation masking vasodilatory effects .
- Cerebrovascular patients : Significant CBF improvements (+12%) observed in ischemic cohorts, attributed to impaired autoregulation and higher PDE1 expression in diseased vasculature .
Q. Methodological Adjustments :
- Population selection : Include patients with confirmed hypoperfusion (e.g., TIA/stroke history) and use transcranial Doppler (TCD) for dynamic CBF monitoring .
- Dose optimization : Test prolonged-release formulations (e.g., osmotic pump tablets) to sustain plasma concentrations above the PDE1 IC50 (17.17 μM) .
Advanced: What strategies are emerging to expand this compound’s applications beyond neurology, such as in oncology?
Q. Antiproliferative Activity :
- In vitro : this compound inhibits tumor cell proliferation (GI50: 10–50 μM) in glioblastoma (U251) and prostate cancer (PC-3) via Na+ channel blockade and apoptosis induction .
- Selectivity : High selectivity ratios (>10×) for cancer vs. non-tumor cells (e.g., HaCat keratinocytes) suggest therapeutic windows .
Q. Combination Therapy :
- Synergy screening : Test with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay assays to calculate combination indices (CI) .
- Mechanistic studies : Evaluate caspase-3/7 activation and Bcl-2/Bax ratio shifts to confirm apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
